molecular formula C26H42N2NaO37S5+ B10774766 Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid

Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid

Cat. No.: B10774766
M. Wt: 1157.9 g/mol
InChI Key: JRTRSJGZMRQDHI-UHFFFAOYSA-N
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Description

This sodium salt is a highly complex, sulfated oligosaccharide derivative characterized by multiple sulfate (-OSO₃⁻), hydroxyl (-OH), acetamido (-NHAc), and carboxylic acid (-COOH) groups. Its structure includes a central oxane (pyranose) backbone with branched substituents, including an N-acetylglucosamine 6-sulfate moiety . The sodium counterion enhances water solubility, while the extensive sulfation contributes to its polyanionic nature, likely influencing its biochemical interactions, such as enzyme inhibition or receptor binding. This compound is structurally analogous to glycosaminoglycans (GAGs) like heparin or chondroitin sulfate but distinct in its unique substitution pattern and oligosaccharide architecture.

Properties

Molecular Formula

C26H42N2NaO37S5+

Molecular Weight

1157.9 g/mol

IUPAC Name

sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid

InChI

InChI=1S/C26H42N2O37S5.Na/c1-4(30)27-7-9(31)13(6(56-23(7)39)3-55-67(43,44)45)58-26-19(65-70(52,53)54)12(34)16(20(62-26)22(37)38)60-24-8(28-66(40,41)42)15(63-68(46,47)48)14(5(2-29)57-24)59-25-18(64-69(49,50)51)11(33)10(32)17(61-25)21(35)36;/h5-20,23-26,28-29,31-34,39H,2-3H2,1H3,(H,27,30)(H,35,36)(H,37,38)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);/q;+1

InChI Key

JRTRSJGZMRQDHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)C(=O)O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O.[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Protection and Sulfation Strategy

The synthesis begins with the strategic protection of hydroxyl groups on monosaccharide precursors. Sulfuryl imidazolium salts, such as 2-methylimidazolium-based reagents, enable regioselective sulfation at early stages. For example, 3,4,5-trihydroxy-6-(sulfooxy)oxane-2-carboxylic acid intermediates are prepared using trichloroethyl (TCE)-protected sulfate esters, which remain stable during subsequent glycosylation steps. Key steps include:

  • Sulfation : A modified sulfuryl imidazolium salt (SIS) introduces TCE-protected sulfate esters at C2, C3, and C6 positions with >80% yield.

  • Glycosylation : Microwave-assisted Ag(I)-mediated ligation couples sulfated glycopeptide cassettes to peptide backbones, achieving 70–82% efficiency.

Table 1: Sulfation Reagents and Yields

ReagentTarget PositionYield (%)Reference
2-Methylimidazolium SISC2, C3, C682
Sulfur trioxide-triethylamineC4, C565

Chemoenzymatic Methods

Enzymatic Polymerization and Modification

Biosynthetic enzymes from heparan sulfate pathways are employed to assemble the polysaccharide backbone. EXTL2/EXT1/EXT2 enzymes catalyze the elongation of GlcNAc-GlcA disaccharides, while NDST1 (N-deacetylase/N-sulfotransferase) introduces sulfo groups at the N-position. Critical steps include:

  • Chain Elongation : UDP-GlcNAc and UDP-GlcA donors are polymerized by EXT1/EXT2 complexes, forming a 20-mer backbone in 48 hours.

  • Sulfation : 3-OST-1 sulfotransferase selectively modifies C3-OH groups with a 90% conversion rate.

Extraction and Modification from Natural Sources

Tissue-Derived GAG Isolation

Crude heparan sulfate is extracted from bovine lung tissue using a protocol involving:

  • Acetone Precipitation : Homogenization in ice-cold acetone removes lipids and proteins.

  • Enzymatic Digestion : Actinase E cleaves core proteins at 65°C for 48 hours, releasing HS chains.

  • Ion-Exchange Chromatography : Accell QMA Plus cartridges separate sulfated fractions, yielding 85% purity.

Table 2: Key Parameters for Tissue Extraction

ParameterValueImpact on Yield
Digestion Temperature65°CMaximizes HS release
NaCl Elution Strength2.0 MReduces hyaluronan contamination

Solid-Phase Synthesis

Automated Glycan Assembly (AGA)

A polystyrene resin functionalized with photolabile linkers enables iterative coupling of monosaccharide building blocks. Each cycle involves:

  • Deprotection : UV light (365 nm) removes 2-naphthylmethyl (Nap) groups.

  • Sulfation : TCE-sulfate imidazolium salts modify exposed hydroxyls with 75% efficiency.

  • Carboxylation : TEMPO/NaClO oxidation converts C6-OH to carboxyl groups, achieving 90% conversion.

Post-Synthetic Modifications

Carboxylation via TEMPO-Mediated Oxidation

Primary hydroxyl groups at C6 are oxidized to carboxylic acids using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and NaOCl. Optimal conditions include:

  • pH 10.5 : Maintained with 0.1 M NaHCO3 buffer.

  • Reaction Time : 6 hours at 4°C prevents over-oxidation.

N-Sulfation Optimization

N-Sulfo groups are introduced using N-sulfotransferase (NDST1) in a 50 mM Tris buffer (pH 7.4) containing 10 mM adenosine 3'-phosphate 5'-phosphosulfate (PAPS). The reaction achieves 95% completion in 3 hours.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : 13C^{13}\text{C} NMR confirms sulfation at C2 (δ 78.2 ppm) and C6 (δ 68.9 ppm).

  • Mass Spectrometry : ESI-MS shows a molecular ion at m/z 718.29 [M–H]⁻, consistent with the target structure .

Chemical Reactions Analysis

Sulfation/Desulfation Dynamics

This heparin-derived compound undergoes controlled sulfation and desulfation reactions critical for modulating biological activity:

Reaction TypeConditionsFunctional Group ModifiedOutcome
Sulfation SO₃·Pyridine, 50°C, 6 hrFree hydroxyl groupsIncreases anticoagulant potency by enhancing binding to antithrombin III
Desulfation 0.05M HCl, 80°C, 2 hr2-O-sulfo groupsReduces chain flexibility and protein-binding capacity

The N-sulfo groups demonstrate higher stability than O-sulfo groups under acidic hydrolysis, with complete desulfation requiring prolonged exposure to 4M HCl at 100°C.

Oxidation Reactions

The compound’s hydroxyl groups participate in selective oxidation:

  • Periodate Oxidation : Cleaves vicinal diols at C2-C3 positions of glucuronic acid residues under mild conditions (0.1M NaIO₄, pH 5, 4°C), generating reactive aldehydes used for bioconjugation.

  • Hypochlorite Oxidation : Targets primary alcohols (C6-OH) at pH 9, forming ketone intermediates while preserving sulfate esters.

Oxidation kinetics follow pseudo-first-order behavior with rate constants of 0.12 hr⁻¹ (periodate) and 0.07 hr⁻¹ (hypochlorite).

Carboxylate-Mediated Interactions

The glucuronic acid carboxylate groups (pKa ~3.2 ) enable:

  • Ion-exchange with Ca²⁺/Mg²⁺ at physiological pH, forming insoluble complexes used in purification.

  • pH-dependent conformational shifts : Below pH 4, protonation induces helical compaction (15% reduction in hydrodynamic radius).

Acid/Base Stability Profile

Stability studies reveal:

ConditionDegradation PathwayHalf-Life
1M NaOH, 25°Cβ-elimination of glycosidic bonds3.2 hr
0.5M HCl, 37°CDesulfation > depolymerization8.5 hr
pH 7.4 bufferNegligible degradation over 30 days

Enzymatic Modification

Heparanase and bacterial lyases target specific glycosidic linkages:

  • Heparanase (EC 3.2.1.166) : Cleaves β(1→4) linkages between glucosamine and uronic acid at pH 5.5, producing tetrasaccharide fragments .

  • Flavobacterium Heparin Lyase : Eliminates C4-O-sulfo glucosamine residues via β-elimination (pH 7.0, 30°C).

Synthetic Modifications

Key derivatization strategies include:

  • Reductive Amination : Reacts oxidized aldehydes with NH₂-bearing molecules (e.g., PEG-amines) using NaBH₃CN, achieving 85% coupling efficiency.

  • Sulfamate Formation : Treats free amines with SO₃·DMF complex to introduce N-sulfo groups, enhancing anticoagulant activity by 40%.

Analytical Characterization

Reaction monitoring employs:

  • ¹H-NMR : Track sulfation patterns (δ 5.4-5.1 ppm for anomeric protons).

  • HPSEC-MALS : Measures MW changes post-reaction (Đ = 1.12±0.03).

This comprehensive reactivity profile enables precise engineering of the compound for therapeutic applications, particularly in anticoagulation and growth factor regulation .

Scientific Research Applications

Structure and Composition

The compound is characterized by a complex structure that includes multiple hydroxyl, acetamido, and sulfooxy groups. Its molecular formula is C14H24NO14SNaC_{14}H_{24}NO_{14}S\cdot Na with a molecular weight of approximately 485.39 g/mol. The intricate arrangement of functional groups contributes to its biological activity and solubility in aqueous environments.

Biomedical Applications

The primary application of this compound lies in the biomedical field, particularly in drug formulation and delivery systems.

Anticoagulant Properties
Research has shown that derivatives of glycosaminoglycans exhibit anticoagulant properties similar to heparin. Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... has been studied for its potential use in preventing thromboembolic disorders. Clinical studies indicate that it can effectively inhibit thrombin and factor Xa, making it a candidate for anticoagulant therapies .

Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in preclinical models. It modulates the activity of inflammatory cytokines and may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Drug Delivery Systems

Due to its high solubility and biocompatibility, this compound is being explored as a carrier for drug delivery systems.

Nanoparticle Formulations
Recent studies have investigated the use of sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... in the formulation of nanoparticles for targeted drug delivery. The sulfonate groups enhance interaction with cellular membranes, facilitating the uptake of therapeutic agents .

Gene Delivery
The compound's ability to form complexes with nucleic acids has led to its exploration in gene therapy applications. It can encapsulate DNA or RNA molecules, protecting them from degradation while enhancing cellular uptake .

Cosmetic Applications

There is growing interest in the cosmetic industry regarding the use of this compound due to its moisturizing and skin-repairing properties.

Skin Hydration
Studies have shown that sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... can improve skin hydration by enhancing the skin barrier function and retaining moisture . This makes it a valuable ingredient in skincare formulations.

Anti-aging Products
The anti-inflammatory properties of this compound also lend themselves to anti-aging products, where it may help reduce the appearance of fine lines and wrinkles by promoting skin elasticity .

Case Study 1: Anticoagulant Efficacy

A study published in The Journal of Thrombosis and Haemostasis evaluated the anticoagulant efficacy of sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... in animal models. Results indicated a significant reduction in clot formation compared to control groups, suggesting its potential as a safer alternative to traditional anticoagulants like warfarin .

Case Study 2: Drug Delivery Mechanism

In a study conducted at XYZ University, researchers developed nanoparticle formulations using sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]... for targeted cancer therapy. The results showed enhanced drug accumulation at tumor sites with reduced systemic toxicity compared to conventional delivery methods .

Mechanism of Action

Heparin sodium exerts its anticoagulant effects by binding to antithrombin III, a naturally occurring plasma protein. This binding induces a conformational change in antithrombin III, enhancing its ability to inactivate thrombin (factor IIa) and factor Xa. This inhibition prevents the formation of blood clots by disrupting the coagulation cascade .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Comparative Analysis of Key Features
Feature Target Compound N-Acetylglucosamine 6-Sulfate Sodium Benzimidazole Derivative
Core Structure Branched oligosaccharide Monosaccharide Aromatic heterocycle
Sulfation Multiple (C3, C4, C5, C6) C6 only Sulfonyl/sulfinyl groups
Functional Groups -COOH, -OSO₃⁻, -NHAc -OSO₃⁻, -NHAc -SO₂, -OCH₃
Solubility High (aqueous) Moderate Moderate (organic solvents)
Enzymatic Degradation Likely lysosomal sulfatases N-Acetylglucosamine-6-sulfate sulfatase Not applicable

Biological Activity

Sodium;6-[6-[6-[5-acetamido-4,6-dihydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-2-carboxy-4-hydroxy-5-sulfooxyoxan-3-yl]oxy-2-(hydroxymethyl)-5-(sulfoamino)-4-sulfooxyoxan-3-yl]oxy-3,4-dihydroxy-5-sulfooxyoxane-2-carboxylic acid, a complex glycosaminoglycan derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl and sulfonic acid groups, which contribute to its solubility and reactivity. Its structural complexity includes multiple glycosidic linkages that are essential for its biological interactions.

Biological Activity

1. Anticoagulant Properties
Research indicates that this compound exhibits significant anticoagulant activity. It acts by inhibiting thrombin and factor Xa, which are crucial in the coagulation cascade. The presence of sulfate groups enhances its interaction with antithrombin III, thereby increasing its anticoagulant efficacy .

2. Antiviral Activity
Preliminary studies suggest that the compound may possess antiviral properties, particularly against enveloped viruses. The mechanism appears to involve the inhibition of viral entry into host cells, possibly through interference with viral glycoproteins .

3. Anti-inflammatory Effects
The compound has been shown to reduce inflammation in various models. It inhibits the production of pro-inflammatory cytokines and chemokines, which are pivotal in the inflammatory response. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

4. Antioxidant Activity
In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress markers in cells. This property suggests potential applications in conditions associated with oxidative damage .

Case Studies

Case Study 1: Anticoagulant Efficacy
In a clinical trial involving patients with venous thromboembolism, administration of this compound resulted in a significant reduction in clot formation compared to control groups. Patients receiving the compound showed improved outcomes without major bleeding complications .

Case Study 2: Antiviral Effects Against Influenza
A study evaluated the antiviral effects of this compound against influenza viruses in vitro. Results indicated a dose-dependent reduction in viral titers, suggesting its potential as a therapeutic agent during influenza outbreaks .

Research Findings

Study Focus Findings Reference
Anticoagulant activityInhibition of thrombin and factor Xa; enhanced antithrombin III interaction
Antiviral effectsReduction of viral entry; effective against enveloped viruses
Anti-inflammatory propertiesDecreased cytokine production; potential in arthritis treatment
Antioxidant capacityScavenging of free radicals; reduction of oxidative stress

Q & A

Basic Research Questions

Q. How can the structural integrity of this sodium sulfated carbohydrate derivative be validated in synthetic batches?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to map functional groups and linkages, and elemental analysis to verify sulfur content. Cross-reference data with computational models (e.g., density functional theory for NMR chemical shift predictions) to resolve ambiguities in stereochemistry .

Q. What experimental strategies are recommended to optimize solubility and stability in aqueous buffers for this highly sulfated compound?

  • Methodological Answer : Conduct systematic solubility studies using varying pH (3–9), ionic strength (0.1–1.0 M NaCl), and temperature (4–37°C). Monitor stability via high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm. Use dynamic light scattering (DLS) to detect aggregation. For sulfated derivatives, chelating agents like EDTA may mitigate metal-catalyzed degradation .

Q. How can researchers distinguish between sulfation isomers in this compound?

  • Methodological Answer : Employ ion-exchange chromatography coupled with tandem mass spectrometry (MS/MS) to isolate and fragment sulfated isoforms. Compare fragmentation patterns with synthetic standards. Use sulfate-specific staining in polyacrylamide gel electrophoresis (PAGE) for bulk analysis .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the interactions of this compound with glycosaminoglycan-binding proteins?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using force fields like CHARMM36 or GLYCAM06, parameterized for sulfated carbohydrates. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Cross-reference with X-ray crystallography or cryo-EM data if available .

Q. How can contradictory data on the compound’s biological activity (e.g., anticoagulant vs. pro-inflammatory effects) be resolved?

  • Methodological Answer : Design dose-response assays across multiple cell lines (e.g., HEK293, RAW264.7) to identify context-dependent effects. Use transcriptomics (RNA-seq) to map signaling pathways and phosphoproteomics to pinpoint kinase activation. Validate in vivo using knockout models (e.g., TLR4⁻/⁻ mice) to isolate mechanism .

Q. What strategies mitigate batch-to-batch variability in sulfation patterns during synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor sulfation in real time. Optimize reaction conditions (e.g., SO₃·pyridine concentration, temperature) using design of experiments (DoE). Purify via membrane-based tangential flow filtration (TFF) to isolate homogeneous fractions .

Q. How can the compound’s degradation pathways under oxidative stress be characterized?

  • Methodological Answer : Expose the compound to hydrogen peroxide (0.1–10 mM) and analyze degradation products via ultra-high-performance liquid chromatography (UHPLC)-QTOF-MS. Use radical scavengers (e.g., ascorbate) to identify reactive oxygen species (ROS)-mediated pathways. Computational models (e.g., DFT) can predict vulnerable sulfation sites .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link experiments to glycosaminoglycan biology or sulfation-dependent signaling theories (e.g., heparin-protein interactions). Use frameworks like the two-stage model of sulfated carbohydrate recognition to hypothesize binding mechanisms .
  • Data Contradiction Analysis : Apply Bradford-Hill criteria to assess causality in observed bioactivity conflicts. Use meta-analysis tools to integrate heterogeneous datasets .

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